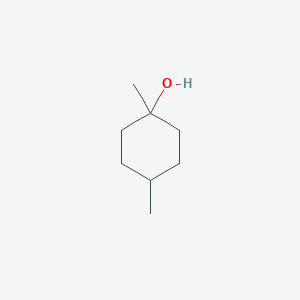

1,4-Dimethylcyclohexanol

Description

Contextual Significance of Cyclohexanol (B46403) Derivatives in Organic Synthesis and Stereochemistry

Cyclohexanol and its derivatives are fundamental structural motifs in organic chemistry, serving as versatile building blocks and intermediates in the synthesis of a wide array of complex molecules. ontosight.ai Their prevalence stems from the conformational properties of the cyclohexane (B81311) ring, which provides a three-dimensional scaffold that is crucial in various chemical and biological systems. These compounds are precursors to pharmaceuticals, agrochemicals, and materials. ontosight.ai The hydroxyl group of cyclohexanols can be readily functionalized, allowing for the introduction of diverse chemical entities and the construction of more intricate molecular architectures.

The stereochemistry of cyclohexanol derivatives is of paramount importance, as the spatial arrangement of substituents on the cyclohexane ring profoundly influences the molecule's physical, chemical, and biological properties. ontosight.ai The chair conformation, being the most stable arrangement, dictates the axial and equatorial positioning of substituents, which in turn affects their reactivity and interaction with other molecules. Understanding and controlling the stereochemistry during the synthesis of cyclohexanol derivatives is a key challenge and a major focus of research in organic synthesis. researchgate.netorganic-chemistry.org The development of stereoselective methods to access specific isomers of substituted cyclohexanols is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for biologically active molecules. smith.edu

Isomeric Considerations and Structural Diversity within Dimethylcyclohexanol Systems

The dimethylcyclohexanol family of compounds exemplifies the structural diversity and isomeric complexity that can arise from simple disubstitution on a cyclohexane ring. Depending on the relative positions of the two methyl groups and the hydroxyl group, numerous constitutional isomers and stereoisomers are possible. For instance, besides 1,4-dimethylcyclohexanol, other constitutional isomers include 1,2-dimethylcyclohexanol, 1,3-dimethylcyclohexanol, 2,3-dimethylcyclohexanol, 3,4-dimethylcyclohexanol, and others, each with its own set of stereoisomers. cymitquimica.comtcichemicals.com

Focusing on the 1,4-disubstituted pattern, this compound exists as two geometric isomers: cis and trans. These isomers are diastereomers of each other. vaia.com In the cis isomer, the two methyl groups are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. vaia.com Each of these geometric isomers can exist in different chair conformations through a process of ring flipping.

For cis-1,4-dimethylcyclohexanol, the two chair conformations are energetically equivalent. In each conformation, one methyl group occupies an axial position while the other is in an equatorial position. vaia.comspcmc.ac.in Due to the presence of a plane of symmetry passing through the carbon atoms C1 and C4, the cis isomer is achiral and therefore optically inactive. spcmc.ac.in

In contrast, the chair conformations of trans-1,4-dimethylcyclohexanol are not energetically equivalent. One conformation has both methyl groups in equatorial positions (diequatorial), while the other has both methyl groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain. vaia.com Like the cis isomer, the trans isomer also possesses a plane of symmetry and is achiral.

| Isomer | Chair Conformations | Relative Stability | Chirality |

| cis-1,4-Dimethylcyclohexanol | Two equivalent chairs, each with one axial and one equatorial methyl group. | Equal stability. | Achiral (meso) |

| trans-1,4-Dimethylcyclohexanol | Two non-equivalent chairs: one with both methyl groups equatorial (more stable) and one with both methyl groups axial (less stable). | Diequatorial conformer is more stable. | Achiral |

Scope and Significance of Academic Inquiry on this compound

Academic research on this compound has been instrumental in advancing the understanding of fundamental concepts in stereochemistry and conformational analysis. The well-defined and relatively simple structure of its isomers allows for detailed spectroscopic and computational studies to probe the energetic differences between various conformations and the influence of substituent orientation on chemical reactivity.

A significant area of investigation involves the conformational analysis of the cis and trans isomers. spcmc.ac.in Studies often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the preferred chair conformations and to quantify the energy barriers associated with ring inversion. These experimental findings are often complemented by computational chemistry methods to model the structures and energies of different conformers.

Furthermore, the chemical reactions of this compound isomers, such as dehydration and oxidation, serve as model systems to explore the stereoelectronic effects on reaction mechanisms and product distributions. For example, the acid-catalyzed dehydration of cis- and trans-1,4-dimethylcyclohexanol can lead to different alkene products, and the stereochemistry of the starting alcohol plays a crucial role in determining the major product. This has practical implications in synthetic chemistry for the selective preparation of specific alkenes.

The study of this compound and its analogs also contributes to the broader understanding of structure-property relationships in cyclic molecules, which is essential for the rational design of new molecules with desired functionalities. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

1,4-dimethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-5-8(2,9)6-4-7/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFUOIYHVUKJKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277935 | |

| Record name | 1,4-dimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5402-28-8 | |

| Record name | 1,4-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5402-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC5100 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dimethylcyclohexanol and Its Stereoisomers

Established Reaction Pathways for Alcohol Formation

The primary routes to synthesize 1,4-dimethylcyclohexanol involve the transformation of corresponding ketones, the hydration of alkenes, or the application of organometallic reagents.

Reduction of Corresponding Ketones (e.g., 1,4-Dimethylcyclohexanone)

A principal and widely utilized method for synthesizing this compound is the reduction of the corresponding ketone, 1,4-dimethylcyclohexanone. This transformation can be accomplished using various reducing agents, including metal hydrides and catalytic hydrogenation. The choice of reagent can influence the stereochemical outcome, yielding different ratios of the cis and trans isomers of this compound.

Catalytic hydrogenation is another effective method, often employing catalysts such as platinum, palladium on carbon (Pd/C), or Raney nickel under hydrogen pressure. core.ac.ukontosight.ai The hydrogenation of p-xylene (B151628) can lead to 1,4-dimethylcyclohexane, indicating the stability of the substituted ring system under these conditions. researchgate.net Similarly, the hydrogenation of 1,4-dimethylcyclohexanone over a suitable catalyst reduces the carbonyl group to a hydroxyl group. ontosight.ai The stereoselectivity of catalytic hydrogenation is often dependent on the catalyst and the substrate's ability to adsorb onto the catalyst surface.

Table 1: Comparison of Reduction Methods for Substituted Cyclohexanones

| Method | Reagent/Catalyst | Typical Solvent | Key Characteristics |

|---|---|---|---|

| Metal Hydride Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Alcohols (e.g., Methanol (B129727), 2-Propanol) | Good functional group tolerance; stereoselectivity is predictable based on steric factors. cdnsciencepub.comcdnsciencepub.com |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ethers (e.g., Diethyl ether, THF) | More reactive than NaBH₄; reduces a wider range of functional groups. |

| Catalytic Hydrogenation | H₂ with Pt, Pd/C, or Raney Ni | Various (e.g., Ethanol, Acetic Acid) | Generally provides high yields; stereoselectivity depends on catalyst and adsorption. ontosight.ai |

Hydration Reactions of Dimethylcyclohexenes

This compound can be synthesized from 1,4-dimethylcyclohexene (B12111012) via the addition of water across the double bond. The primary methods for this transformation are acid-catalyzed hydration and oxymercuration-demercuration.

Acid-Catalyzed Hydration: This reaction involves treating the alkene with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org The mechanism proceeds through the protonation of the alkene to form the most stable carbocation intermediate. libretexts.org In the case of 1,4-dimethylcyclohexene, protonation of the double bond leads to the formation of a stable tertiary carbocation at the C-1 position. chegg.com Subsequent nucleophilic attack by a water molecule, followed by deprotonation, yields the tertiary alcohol, this compound. libretexts.org A potential drawback of this method is the possibility of carbocation rearrangements, although this is not a major issue for this specific substrate. libretexts.org Studies on similar systems, like 1,2-dimethylcyclohexene, have shown that acid-catalyzed hydration is typically not stereoselective, producing a mixture of diastereomers. masterorganicchemistry.com

Oxymercuration-Demercuration: This two-step procedure is an alternative method for alkene hydration that avoids carbocation rearrangements and reliably follows Markovnikov's regioselectivity. libretexts.orgnumberanalytics.commasterorganicchemistry.com The first step, oxymercuration, involves the reaction of the alkene with mercury(II) acetate (B1210297) [Hg(OAc)₂] in aqueous tetrahydrofuran (B95107) (THF). libretexts.org This forms a mercurinium ion intermediate, which is then opened by a water molecule attacking the more substituted carbon, leading to an organomercury alcohol. masterorganicchemistry.comyoutube.com The second step, demercuration, involves the reduction of the C-Hg bond with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the final alcohol product. masterorganicchemistry.com This pathway also results in the Markovnikov addition of water, producing this compound from 1,4-dimethylcyclohexene. masterorganicchemistry.comyoutube.com

Table 2: Comparison of Hydration Methods for Alkenes

| Method | Reagents | Intermediate | Regioselectivity | Stereoselectivity | Rearrangements |

|---|---|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Carbocation libretexts.org | Markovnikov masterorganicchemistry.com | Generally not stereoselective masterorganicchemistry.com | Possible libretexts.org |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | Organomercury libretexts.org | Markovnikov masterorganicchemistry.com | Typically anti-addition in the first step masterorganicchemistry.com | Avoided libretexts.org |

Organometallic Reagent Applications (e.g., Grignard Chemistry)

The synthesis of this compound can be efficiently achieved using organometallic reagents, most notably through a Grignard reaction. This method involves the nucleophilic addition of a methyl group to the carbonyl carbon of 4-methylcyclohexanone (B47639). brainly.comchegg.com

The reaction is typically carried out by treating 4-methylcyclohexanone with methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI) in an ether solvent like diethyl ether or tetrahydrofuran (THF). brainly.com The highly polarized carbon-magnesium bond of the Grignard reagent renders the methyl group strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the ketone, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. brainly.com A subsequent acidic workup (neutralization) protonates the alkoxide to yield the final tertiary alcohol product, this compound. brainly.comchegg.com This method is highly effective for creating carbon-carbon bonds and constructing tertiary alcohols. quizlet.com

Table 3: Grignard Synthesis of this compound

| Starting Material | Grignard Reagent | Solvent | Key Steps | Product |

|---|

Stereoselective and Enantioselective Synthetic Strategies

Controlling the three-dimensional arrangement of atoms is a central theme in modern organic synthesis. For this compound, this involves controlling the relative orientation of the two methyl groups and the hydroxyl group, leading to different diastereomers.

Diastereoselective Approaches in Synthesis

The synthesis of this compound from 1,4-dimethylcyclohexanone via reduction inherently generates stereocenters, resulting in the formation of cis and trans diastereomers. The ratio of these diastereomers can be influenced by the choice of reducing agent and reaction conditions, a concept known as diastereoselectivity.

The stereochemical outcome of ketone reductions is often explained by the Felkin-Anh model or by considering steric hindrance to the two faces of the carbonyl group. In the reduction of substituted cyclohexanones, the reducing agent can approach from the axial or equatorial direction.

Axial attack leads to the formation of an equatorial alcohol .

Equatorial attack leads to the formation of an axial alcohol .

The presence of substituents on the ring creates different steric environments for these two pathways. For example, in the reduction of cis-2,6-dimethylcyclohexanone, different reducing agents and solvents lead to significantly different diastereomeric ratios of the resulting alcohols. researchgate.net Similarly, for 1,4-dimethylcyclohexanone, the conformational preference of the molecule and the steric bulk of the reducing agent are key factors. Small reducing agents like NaBH₄ often favor axial attack to avoid steric interactions with axial hydrogens at the C-2 and C-6 positions, leading to a higher proportion of the equatorial alcohol (trans-1,4-dimethylcyclohexanol). Conversely, bulkier reducing agents may favor equatorial attack. A detailed study on various alkyl-substituted cyclohexanones showed that the percentage of equatorial alcohol formed can be quantitatively predicted based on additive steric increment values for the substituents. cdnsciencepub.com

Table 4: Factors Influencing Diastereoselectivity in Cyclohexanone Reduction

| Factor | Influence on Product Ratio (cis vs. trans) | Example/Principle |

|---|---|---|

| Reducing Agent Size | Bulkier reagents tend to favor equatorial attack, leading to more axial alcohol. | Comparison between LiAlH₄ and bulkier hydride reagents. |

| Solvent | The solvent can coordinate with the reducing agent, altering its effective size and reactivity. researchgate.net | An unusual solvent effect was noted in the reduction of 2,6-dimethylcyclohexanones. researchgate.net |

| Substituent Position | Substituents at different positions exert varying degrees of steric hindrance to axial vs. equatorial attack. cdnsciencepub.com | A 4-methyl group has a different steric impact than a 2-methyl or 3-methyl group. cdnsciencepub.comcdnsciencepub.com |

| Temperature | Lower temperatures generally increase selectivity by amplifying small differences in activation energies. | General principle of kinetic vs. thermodynamic control. |

Enantioselective Synthesis and Chiral Induction Methods

Enantioselective synthesis refers to methods that produce one enantiomer of a chiral molecule in excess over the other. However, it is crucial to note that both the cis and trans isomers of this compound are achiral molecules. They each possess a plane of symmetry that passes through the C-1 and C-4 atoms, making them superimposable on their mirror images. Therefore, the concept of enantioselective synthesis is not applicable to the direct synthesis of this compound itself.

Nonetheless, the principles of enantioselective synthesis and chiral induction are highly relevant for the synthesis of structurally related chiral cyclohexanols. These methods are critical when the target molecule lacks a plane of symmetry and can exist as a pair of non-superimposable mirror images (enantiomers). Key strategies include:

Chiral Auxiliaries: A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a subsequent reaction in a stereoselective manner. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Popular auxiliaries include pseudoephedrine and Evans oxazolidinones. researchgate.netharvard.edu For example, a prochiral ketone could be converted into a chiral enamine or imine using a chiral amine auxiliary, followed by a diastereoselective reduction and removal of the auxiliary.

Chiral Catalysts: Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient approach. For the enantioselective reduction of ketones, catalysts like the Corey-Bakshi-Shibata (CBS) catalyst, which is a chiral oxazaborolidine, are widely used. nih.gov More recently, organocatalysts, such as bifunctional thiourea-amine catalysts, have been developed for the enantioselective reduction of prochiral ketones using borane (B79455) reagents. nih.gov These catalysts create a chiral environment around the reacting species, favoring one enantiomeric pathway over the other.

While these powerful methods are not necessary for the synthesis of the achiral this compound, they represent the state-of-the-art for producing optically active analogues that are important in fields like pharmaceuticals and materials science. researchgate.net

Application of Chiral Catalysts and Reagents

The stereoselective synthesis of this compound and its isomers is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. smolecule.com Chiral catalysts and reagents play a pivotal role in controlling the stereochemical outcome of reactions, leading to the desired stereoisomers. e-bookshelf.de

One of the key strategies involves the asymmetric reduction of a prochiral ketone precursor, such as 1,4-dimethylcyclohexanone. scielo.br This transformation can be achieved using chiral reducing agents or a combination of a reducing agent and a chiral catalyst. rsc.org Chiral metal complexes, particularly those of rhodium, have demonstrated remarkable efficiency in homogeneous hydrogenation, yielding high enantioselectivities. e-bookshelf.de For instance, the use of chiral biphosphine ligands in conjunction with rhodium catalysts can lead to the formation of specific stereoisomers of this compound with high optical purity. e-bookshelf.de

Another approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. acs.org

Furthermore, biocatalysis presents an environmentally benign and highly selective method for synthesizing chiral alcohols. wjahr.com Enzymes, such as alcohol dehydrogenases, can catalyze the reduction of ketones to alcohols with high enantioselectivity under mild reaction conditions. wjahr.com The use of whole-cell systems, which contain the necessary enzymes and cofactors, simplifies the process by eliminating the need for enzyme purification and cofactor recycling. wjahr.com

The development of novel chiral catalysts remains an active area of research. acs.org For example, chiral 4-aryl-pyridine-N-oxides have been designed and synthesized for use in asymmetric acyl transfer reactions, demonstrating the ongoing efforts to expand the toolbox of chiral catalysts. acs.org Similarly, C2-symmetric chiral bifunctional triamines have been developed and applied in asymmetric organocatalysis, showcasing the design of complex catalysts for enhanced reactivity and selectivity. recercat.cat

Derivatization and Further Synthetic Transformations

This compound serves as a versatile intermediate for the synthesis of a wide array of other compounds through various derivatization and functional group interconversion reactions. ontosight.aiscribd.com

Etherification Reactions (e.g., Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted to an ether functionality through reactions like the Williamson ether synthesis. wikipedia.org This classic SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orgchemistnotes.com

The reaction is typically carried out by first treating this compound with a strong base, such as sodium hydride (NaH), to generate the corresponding 1,4-dimethylcyclohexoxide. chemistnotes.com This alkoxide is then reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the desired ether. masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being common choices. masterorganicchemistry.combyjus.com

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. byjus.comlscollege.ac.in However, its effectiveness is generally limited to primary alkyl halides, as secondary and tertiary halides are more prone to undergo elimination reactions under the basic conditions. wikipedia.orgmasterorganicchemistry.com

| Reactants | Reagents & Conditions | Product | Yield (%) |

| This compound, Alkyl Halide | Base (e.g., NaH), Aprotic Solvent (e.g., THF), 50-100 °C | 1-Alkoxy-1,4-dimethylcyclohexane | 50-95 byjus.comlscollege.ac.in |

This table provides a generalized overview of the Williamson ether synthesis as applied to this compound. Specific yields can vary based on the exact substrates and reaction conditions.

Dehydration Processes to Alkene Derivatives

The elimination of water from this compound, a process known as dehydration, leads to the formation of alkene derivatives. cymitquimica.com This reaction is typically acid-catalyzed and proceeds through an E1 mechanism for tertiary alcohols like this compound. organicchemistrytutor.comlibretexts.org

The mechanism involves the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water. doubtnut.comlibretexts.org The departure of the water molecule results in the formation of a tertiary carbocation. Subsequent deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) yields the alkene. doubtnut.comyoutube.com

Due to the structure of this compound, elimination can result in a mixture of isomeric alkenes, including 1,4-dimethylcyclohex-1-ene and other rearranged products. doubtnut.com The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. organicchemistrytutor.com However, carbocation rearrangements can lead to the formation of unexpected products. youtube.comvaia.com The reaction temperature is a critical parameter, with higher temperatures favoring the formation of alkenes. libretexts.orglibretexts.org

| Starting Material | Reagents & Conditions | Major Product(s) |

| This compound | Concentrated H₂SO₄ or H₃PO₄, Heat (25-80 °C) | 1,4-Dimethylcyclohex-1-ene, and other isomers |

This table outlines the general conditions for the dehydration of this compound. The product distribution can be complex due to potential rearrangements.

Functional Group Interconversions and Advanced Transformations

Beyond the fundamental reactions, the chemical scaffold of this compound can be subjected to a variety of functional group interconversions (FGIs) and more advanced synthetic transformations. scribd.commit.edu These processes are crucial for building molecular complexity and accessing a diverse range of chemical structures. lps.org

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. This transformation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. lscollege.ac.in

Furthermore, the alkene derivatives obtained from the dehydration of this compound can undergo a plethora of reactions. For instance, they can be subjected to hydroboration-oxidation to yield a different regioisomer of a dimethylcyclohexanol, or they can undergo various addition reactions with halogens or hydrogen halides. smolecule.comontosight.ai The double bond can also be cleaved oxidatively using reagents like ozone to yield carbonyl compounds. libretexts.org

Stereochemical and Conformational Analysis of 1,4 Dimethylcyclohexanol Systems

Isomeric Forms and Chirality

The presence of two substituents on the cyclohexane (B81311) ring in 1,4-dimethylcyclohexanol leads to the existence of different stereoisomers. The relative orientation of the methyl and hydroxyl groups gives rise to diastereomerism, and the potential for chirality introduces the possibility of enantiomers.

Cis/Trans Diastereoisomerism in 1,4-Disubstituted Cyclohexanes

In 1,4-disubstituted cyclohexanes like 1,4-dimethylcyclohexane, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). vaia.comsaskoer.cayoutube.com This results in two diastereomers: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane. vaia.comsaskoer.ca In the cis isomer, one substituent must be in an axial position and the other in an equatorial position in any given chair conformation. saskoer.ca Conversely, in the trans isomer, both substituents can be either axial (diaxial) or equatorial (diequatorial). saskoer.cavaia.com

For this compound, the same principle applies. The cis isomer will have the methyl and hydroxyl groups on the same side of the ring, while the trans isomer will have them on opposite sides. This fundamental difference in spatial arrangement significantly influences the molecule's conformational stability and properties.

Analysis of Stereogenic Centers and Optical Activity

A stereogenic center is an atom, typically carbon, that is bonded to four different groups. oneonta.edu In the case of this compound, neither the cis nor the trans isomer possesses a chiral center. stackexchange.comechemi.com This is because the carbon atoms attached to the substituents (C1 and C4) are each bonded to two identical ring fragments (the -CH2-CH2- path is the same in both directions around the ring). stackexchange.comreddit.com

Although they lack chiral centers, the concept of stereogenicity is still relevant. The C1 and C4 carbons are considered stereogenic centers because interchanging the groups at these positions can lead to a different stereoisomer (from cis to trans or vice versa). stackexchange.com However, due to the presence of a plane of symmetry in both the cis and trans isomers of this compound, neither isomer is chiral, and therefore they are not optically active. vaia.com

Conformational Preferences and Equilibria

Substituted cyclohexanes are not static; they undergo rapid ring inversion between two chair conformations. masterorganicchemistry.comyoutube.com The relative stability of these conformers is dictated by the steric interactions of the substituents with the rest of the ring.

Chair Conformations and Ring Inversion Dynamics

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. fiveable.me Through a process called ring-flipping, one chair conformation can interconvert into another. masterorganicchemistry.comyoutube.com During this inversion, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.comyoutube.com

For cis-1,4-dimethylcyclohexanol, a ring flip will interconvert the axial substituent to an equatorial position and the equatorial substituent to an axial position. saskoer.ca For trans-1,4-dimethylcyclohexanol, the ring flip converts the diaxial conformer to the diequatorial conformer, and vice versa. saskoer.cavaia.com

Quantitative Analysis of Axial-Equatorial Preferences and A-Values

The preference for a substituent to occupy the more spacious equatorial position over the sterically hindered axial position is quantified by its A-value. fiveable.mewikipedia.orgmasterorganicchemistry.com The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a greater steric strain for the substituent in the axial position, and thus a stronger preference for the equatorial position. fiveable.memasterorganicchemistry.com

The steric strain in the axial position arises from 1,3-diaxial interactions, which are gauche interactions between the axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. chemistrysteps.com

Here is a table of A-values for relevant substituents:

| Substituent | A-value (kcal/mol) |

| -CH₃ (Methyl) | 1.70 - 1.74 masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com |

| -OH (Hydroxyl) | 0.87 masterorganicchemistry.com |

| -CH₂CH₃ (Ethyl) | 1.75 masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 wikipedia.orgmasterorganicchemistry.com |

| -Br (Bromo) | 0.43 masterorganicchemistry.com |

These values are additive and can be used to predict the relative stability of different conformations in disubstituted cyclohexanes. masterorganicchemistry.com

Determination of Conformational Energy Differences and Thermodynamic Stability

The relative stability of the conformers of this compound can be determined by comparing the sum of the A-values for the axial substituents in each conformation.

For cis-1,4-dimethylcyclohexanol , in either chair conformation, one group is axial and the other is equatorial. saskoer.cavaia.com

Conformer 1: Methyl is axial (1.74 kcal/mol strain), and Hydroxyl is equatorial (0 kcal/mol strain). Total strain = 1.74 kcal/mol.

Conformer 2: Hydroxyl is axial (0.87 kcal/mol strain), and Methyl is equatorial (0 kcal/mol strain). Total strain = 0.87 kcal/mol.

The conformer with the hydroxyl group in the axial position and the methyl group in the equatorial position is more stable. The energy difference between the two conformers is approximately 1.74 - 0.87 = 0.87 kcal/mol.

For trans-1,4-dimethylcyclohexanol , there are two possible chair conformations:

Diequatorial conformer: Both the methyl and hydroxyl groups are in equatorial positions. The steric strain due to 1,3-diaxial interactions is considered to be 0 kcal/mol. yale.edu

Diaxial conformer: Both the methyl and hydroxyl groups are in axial positions. The total steric strain is the sum of their A-values: 1.74 + 0.87 = 2.61 kcal/mol. yale.edu

Clearly, the diequatorial conformation is significantly more stable. The energy difference between the diaxial and diequatorial conformers is approximately 2.61 kcal/mol. yale.edu Consequently, trans-1,4-dimethylcyclohexanol exists almost exclusively in the diequatorial conformation.

Comparing the most stable conformers of both isomers, the trans isomer (diequatorial, 0 kcal/mol strain) is more stable than the cis isomer (equatorial methyl/axial hydroxyl, 0.87 kcal/mol strain). vaia.com

Spectroscopic and Computational Probes of Stereochemistry

The differentiation and conformational analysis of stereoisomers of this compound rely heavily on a combination of spectroscopic techniques and computational methods. These tools provide detailed insights into the three-dimensional arrangement of atoms, the orientation of substituent groups, and the energetic preferences of different conformations.

Elucidation of Stereoisomers via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for distinguishing between the cis and trans stereoisomers of this compound. The chemical shifts (δ) of carbon (¹³C) and proton (¹H) nuclei are exquisitely sensitive to their local electronic environment, which is directly influenced by the spatial orientation of the hydroxyl and methyl groups.

The key to differentiating the isomers lies in the distinct magnetic environments of the axial and equatorial positions on the cyclohexane ring. In trans-1,4-dimethylcyclohexanol, the thermodynamically stable conformation is the chair form where both the hydroxyl and the C4-methyl group occupy equatorial positions to minimize steric hindrance. In contrast, cis-1,4-dimethylcyclohexanol exists as an equilibrium of two rapidly interconverting chair conformations. In one conformer, the hydroxyl group is axial and the methyl group is equatorial, while in the other, the hydroxyl is equatorial and the methyl is axial.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clear distinction between the two isomers. The chemical shift of a carbon atom is significantly influenced by steric compression, known as the gamma-gauche (γ-gauche) effect. An axial substituent introduces steric hindrance with the syn-axial hydrogens on C-3 and C-5, causing the signals for C-1, C-3, and C-5 to shift upfield (to a lower ppm value) compared to when the substituent is equatorial. researchgate.net

For trans-1,4-dimethylcyclohexanol, with its diequatorial arrangement, the carbon signals will appear at relatively downfield positions. For cis-1,4-dimethylcyclohexanol, the observed chemical shifts are a time-average of the two chair conformers. This results in chemical shifts for the ring carbons and the methyl carbons that are different from those of the trans isomer. For instance, the signal for an axial methyl group is typically found at a higher field (lower ppm) than its equatorial counterpart. researchgate.net The chemical shift of the carbinol carbon (C-1) is also diagnostic; an axial hydroxyl group generally shields the attached carbon, shifting its signal upfield compared to an equatorial hydroxyl group.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift and coupling constants (J-values) of the proton attached to the carbinol carbon (H-1) are particularly informative. An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton. More importantly, the width of the H-1 multiplet, determined by its coupling to adjacent methylene (B1212753) protons, can reveal its orientation. An axial H-1 will have large axial-axial couplings (J_ax,ax ≈ 10-13 Hz) to the two axial protons on C-2 and C-6, resulting in a wide signal (often a triplet of triplets). An equatorial H-1 will have smaller axial-equatorial and equatorial-equatorial couplings (J_ax,eq ≈ 2-5 Hz, J_eq,eq ≈ 2-4 Hz), leading to a narrower, more complex multiplet.

In trans-1,4-dimethylcyclohexanol, the equatorial hydroxyl group means H-1 is axial, giving rise to a broad signal. In the cis isomer, H-1 is equatorial in one conformer and axial in the other. The observed spectrum is an average, and the signal width and chemical shift will differ from the trans isomer. The chemical shifts of the methyl protons are also distinct for each isomer.

Table 1: Predicted Distinguishing Features in NMR Spectra of this compound Isomers

| Feature | trans-1,4-Dimethylcyclohexanol (e,e) | cis-1,4-Dimethylcyclohexanol (a,e / e,a equilibrium) | Rationale |

| ¹³C: C1 (Carbinol) | Downfield | Upfield (averaged) | An equatorial -OH is less shielding than an axial -OH. The cis isomer has a contribution from the axial -OH conformer. researchgate.net |

| ¹³C: C4-Methyl | Downfield | Upfield (averaged) | The equatorial C4-methyl in the trans isomer is less shielded. The cis isomer's C4-methyl experiences an axial environment in one conformer. researchgate.net |

| ¹H: H1 Signal | Broad multiplet | Narrower multiplet | H-1 is axial, leading to large axial-axial couplings. The cis isomer's H-1 is a time-average of axial and equatorial positions. |

| ¹H: Methyl Signals | Single environment for both CH₃ groups | Averaged, but distinct from trans | The diequatorial arrangement in the trans isomer provides a specific chemical shift. The averaged environment in the cis isomer results in a different shift. |

Vibrational Spectroscopy for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational characteristics of this compound isomers. These methods detect the vibrational modes of molecules, which are sensitive to bond strengths, molecular geometry, and symmetry. researchgate.net

The key to using vibrational spectroscopy for conformational analysis lies in the fact that different conformers have distinct sets of vibrational frequencies. For trans-1,4-dimethylcyclohexanol, the diequatorial (e,e) chair conformation is highly favored, leading to a relatively simple spectrum corresponding to a single dominant conformer. In contrast, cis-1,4-dimethylcyclohexanol exists as a mixture of two chair conformers (axial-OH/equatorial-CH₃ and equatorial-OH/axial-CH₃) that are in constant equilibrium. The IR and Raman spectra of the cis isomer will therefore show bands corresponding to both conformers, or broadened bands representing the average of the two.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. The O-H and C-O stretching vibrations are highly diagnostic.

O-H Stretching Region (3200-3600 cm⁻¹): The frequency of the O-H stretch is influenced by hydrogen bonding. An equatorial hydroxyl group is generally more available for intermolecular hydrogen bonding in the condensed phase than a more sterically hindered axial one. This can lead to differences in the position and shape of the broad O-H absorption band.

C-O Stretching Region (1000-1100 cm⁻¹): The C-O stretching frequency is a reliable indicator of the hydroxyl group's orientation. The C-O stretch for an equatorial alcohol typically appears at a higher wavenumber (e.g., ~1070-1100 cm⁻¹) compared to an axial alcohol (e.g., ~1000-1050 cm⁻¹). researchgate.net Therefore, the spectrum of the trans isomer should show a strong band in the equatorial region, while the cis isomer would likely exhibit bands for both conformers, or a single broadened band at an intermediate frequency.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, being more sensitive to non-polar, symmetric vibrations of the carbon skeleton. researchgate.net The C-C stretching and ring deformation modes in the "fingerprint region" (below 1500 cm⁻¹) provide a detailed conformational fingerprint. The spectrum of the conformationally rigid trans isomer is expected to have sharper, more well-defined peaks compared to the more flexible cis isomer. researchgate.net Specific vibrational modes associated with the cyclohexane ring are known to be conformation-dependent and can be used to distinguish between the isomers. For instance, certain ring breathing modes are characteristic of the symmetry of the conformer.

Table 2: Characteristic Vibrational Bands for Conformational Analysis of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Observation |

| O-H Stretch (IR) | 3200 - 3600 | Position and shape differ between isomers due to steric effects on hydrogen bonding. |

| C-H Stretch (IR, Raman) | 2800 - 3000 | General aliphatic C-H vibrations. |

| C-O Stretch (IR) | 1000 - 1100 | Higher frequency for trans (equatorial OH); lower frequency component present for cis (axial OH contribution). researchgate.net |

| Cyclohexane Ring Vibrations (Raman) | 400 - 1200 | Sharper, distinct peaks for the single trans conformer; broader or doubled peaks for the cis conformational mixture. |

Application of X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to generate a detailed electron density map and, from that, an unambiguous model of the atomic positions, bond lengths, and bond angles. researchgate.net

The crystallographic study of trans-1,4-dimethylcyclohexane confirms that the molecule adopts a chair conformation in the crystal lattice. researchgate.net Crucially, the molecule lies on a center of symmetry, with both methyl groups occupying equatorial positions. This arrangement minimizes steric repulsions (1,3-diaxial interactions) and represents the lowest energy conformation, as predicted by computational and other spectroscopic methods.

Based on this data, it is overwhelmingly likely that trans-1,4-dimethylcyclohexanol would also crystallize in a chair conformation with both the C1-hydroxyl and C4-methyl groups in equatorial positions. This would allow for efficient crystal packing and the formation of intermolecular hydrogen bonds involving the equatorial hydroxyl group.

For cis-1,4-dimethylcyclohexanol, the situation is less predictable. In the solid state, the molecule would be forced to adopt a single conformation rather than the equilibrium present in the liquid or gas phase. Crystallization could potentially select for one of the two chair conformers (axial-OH/equatorial-CH₃ or equatorial-OH/axial-CH₃), or it could adopt a twist-boat conformation, although this is less likely. An X-ray crystallographic analysis would be the only way to definitively determine its solid-state structure.

Table 3: Crystallographic Data for trans-1,4-Dimethylcyclohexane

| Parameter | Value | Reference |

| Chemical Formula | C₈H₁₆ | researchgate.net |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P 1 2₁/c 1 | nih.gov |

| a (Å) | 6.0843 | nih.gov |

| b (Å) | 5.4818 | nih.gov |

| c (Å) | 11.7629 | nih.gov |

| β (°) | 103.8918 | nih.gov |

| Z (Molecules per unit cell) | 2 | nih.gov |

| Molecular Conformation | Chair | researchgate.net |

| Substituent Positions | Both methyl groups are equatorial | researchgate.net |

Reaction Mechanism Elucidation in 1,4 Dimethylcyclohexanol Transformations

Carbocation-Mediated Processes

Carbocation intermediates play a pivotal role in many organic reactions, and their formation from 1,4-dimethylcyclohexanol opens up a variety of transformation possibilities. These high-energy species are prone to rearrangements, leading to a mixture of products and offering a fascinating area for mechanistic investigation.

Detailed Mechanisms of Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of alcohols is a classic organic reaction that proceeds through a carbocation intermediate, typically following an E1 mechanism for tertiary alcohols like this compound. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group, water. libretexts.orgumass.edu

The subsequent departure of the water molecule generates a tertiary carbocation at the C-1 position of the cyclohexane (B81311) ring. This carbocation is relatively stable due to the electron-donating effect of the two methyl groups. The final step involves the removal of a proton from an adjacent carbon by a weak base (such as water or the conjugate base of the acid) to form a double bond. libretexts.org

In the case of this compound, there are two types of adjacent protons that can be eliminated, leading to the formation of two primary alkene products: 1,4-dimethylcyclohex-1-ene and 1,4-dimethylenecyclohexane. According to Zaitsev's rule, the more substituted and therefore more stable alkene, 1,4-dimethylcyclohex-1-ene, is generally the major product. upenn.edu However, the product distribution can be influenced by reaction conditions such as temperature and the specific acid catalyst used.

Interactive Data Table: Products of Acid-Catalyzed Dehydration of this compound

| Product | Structure | Stability | Expected Abundance |

| 1,4-Dimethylcyclohex-1-ene | C8H14 | More substituted (trisubstituted) | Major product |

| 1,4-Dimethylenecyclohexane | C8H14 | Less substituted (disubstituted) | Minor product |

Investigation of Carbocation Rearrangement Pathways (e.g., Hydride and Alkyl Shifts)

While the initially formed tertiary carbocation is relatively stable, the possibility of carbocation rearrangements to form even more stable intermediates must be considered, particularly under forcing reaction conditions. These rearrangements typically involve 1,2-hydride shifts or 1,2-alkyl (or methyl) shifts. libretexts.orgyoutube.com

In the context of the this compound carbocation, a hydride shift from an adjacent carbon could potentially lead to a different tertiary carbocation. However, given the symmetry of the initial carbocation, a simple hydride shift would likely regenerate a structurally similar carbocation.

More complex rearrangements, such as a methyl shift, could also occur, leading to a ring-contracted or ring-expanded product. For instance, a methyl shift from the C-1 position to the C-2 position could initiate a cascade of rearrangements. Such rearrangements are driven by the desire to achieve a more stable carbocation, often influenced by factors like ring strain. vaia.comyoutube.com For example, the acid-catalyzed dehydration of 2,2-dimethylcyclohexanol (B73714) is known to yield a mixture including isopropylidenecyclopentane, a product of a ring-contraction rearrangement. vaia.comvaia.commasterorganicchemistry.com While not directly analogous, this highlights the potential for such rearrangements in cyclohexyl systems.

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution reactions offer a pathway to introduce a wide variety of functional groups onto the cyclohexane ring of this compound. The mechanism of these reactions, whether SN1 or SN2, is highly dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent.

Analysis of SN1 and SN2 Pathways in Derivatization

Due to the tertiary nature of the alcohol, this compound derivatives are expected to predominantly undergo nucleophilic substitution via an SN1 mechanism . masterorganicchemistry.compressbooks.publibretexts.org This pathway involves the formation of a carbocation intermediate, the same intermediate discussed in the context of dehydration. The rate of an SN1 reaction is dependent only on the concentration of the substrate (the alkyl halide or other derivative). masterorganicchemistry.com The reaction proceeds through a stepwise mechanism: formation of the carbocation followed by attack of the nucleophile. masterorganicchemistry.com Because the nucleophile can attack the planar carbocation from either face, SN1 reactions typically lead to a racemic mixture of products if the starting material is chiral.

An SN2 mechanism , on the other hand, is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. stackexchange.comlibretexts.org This mechanism is favored for primary and, to a lesser extent, secondary substrates due to the importance of steric accessibility for the backside attack of the nucleophile. masterorganicchemistry.compressbooks.pub For the sterically hindered tertiary center of this compound derivatives, an SN2 reaction is highly disfavored. pressbooks.pub

Interactive Data Table: Comparison of SN1 and SN2 Pathways for this compound Derivatives

| Feature | SN1 Pathway | SN2 Pathway |

| Substrate | Favored for tertiary substrates | Disfavored for tertiary substrates |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Other Mechanistic Pathways

Beyond carbocation and nucleophilic substitution reactions, other mechanistic avenues, such as those involving radical intermediates, can be employed to functionalize this compound.

Radical-Mediated Processes in Functionalization

Radical-mediated reactions provide a powerful and complementary approach to functionalize C-H bonds, which are typically unreactive. nih.gov In the context of this compound, radical processes can be initiated to introduce new functional groups at various positions on the cyclohexane ring.

One common strategy involves the generation of an alkyl radical from the alcohol. For instance, tertiary alcohols can be converted into radical precursors, such as tert-alkyl oxalate (B1200264) salts, which can then be used in Minisci-type reactions to alkylate electron-deficient heteroarenes. nsf.gov This process typically involves a photocatalyst or thermal activation to generate the tertiary radical. nsf.gov The resulting radical can then add to a suitable acceptor, leading to the formation of a new carbon-carbon bond.

Another approach involves the direct abstraction of a hydrogen atom from a C-H bond by a highly reactive radical species, often generated photochemically. nih.gov The regioselectivity of this hydrogen atom transfer (HAT) process is influenced by the stability of the resulting alkyl radical. In this compound, the tertiary C-H bonds at the 1 and 4 positions would be the most likely sites for radical formation due to the stabilizing effect of the adjacent methyl groups.

Oxidative Reaction Mechanisms

The oxidation of this compound, a secondary alcohol, is a fundamental transformation in organic synthesis that primarily yields 1,4-dimethylcyclohexanone. The elucidation of the reaction mechanisms involved in this transformation is crucial for controlling product distribution and achieving desired synthetic outcomes. The specific pathway and efficiency of the oxidation are highly dependent on the nature of the oxidizing agent employed and the reaction conditions.

General Mechanism with Common Oxidizing Agents

The most common oxidative transformation of this compound involves the conversion of the secondary alcohol to a ketone. This is typically achieved using chromium-based reagents, such as chromic acid (H₂CrO₄), or other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic media.

The generally accepted mechanism for the oxidation of a secondary alcohol like this compound by chromic acid proceeds through several key steps:

Formation of a Chromate (B82759) Ester: The reaction is initiated by the protonation of the hydroxyl group of this compound, followed by reaction with chromic acid to form a chromate ester intermediate.

Elimination Step: In a subsequent step, a base (often water) abstracts a proton from the carbon atom bearing the hydroxyl group. This facilitates an E2-type elimination, leading to the formation of a carbon-oxygen double bond (the ketone) and the reduction of the chromium species from Cr(VI) to Cr(IV).

The stereochemistry of the starting alcohol, whether it is the cis or trans isomer of this compound, can influence the rate of oxidation. Generally, the isomer with the axial hydroxyl group is oxidized more rapidly than the one with an equatorial hydroxyl group due to the relief of steric strain in the transition state.

Oxidation to 1,4-Dimethylcyclohexanone

The primary and most synthetically useful oxidation product of this compound is 1,4-dimethylcyclohexanone. This transformation is a key step in various synthetic sequences.

Table 1: Common Oxidizing Agents for the Conversion of this compound to 1,4-Dimethylcyclohexanone

| Oxidizing Agent | Typical Reaction Conditions | Product |

| Chromic Acid (H₂CrO₄) | Acidic aqueous solution | 1,4-Dimethylcyclohexanone |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline medium, controlled temperature | 1,4-Dimethylcyclohexanone |

| Pyridinium Chlorochromate (PCC) | Dichloromethane solvent | 1,4-Dimethylcyclohexanone |

| Dess-Martin Periodinane (DMP) | Dichloromethane solvent, room temperature | 1,4-Dimethylcyclohexanone |

This table presents a generalized overview of common oxidation reactions. Specific yields and reaction conditions can vary based on the detailed experimental setup.

Ring-Opening Oxidation under Harsh Conditions

While the formation of 1,4-dimethylcyclohexanone is the predominant outcome under controlled conditions, the use of more aggressive oxidizing agents or harsher reaction conditions (e.g., elevated temperatures with strong oxidants like nitric acid) can lead to the cleavage of the cyclohexane ring.

Drawing parallels from studies on the oxidation of other substituted cyclohexanols, such as 4-methylcyclohexanol, it is plausible that the oxidation of this compound with nitric acid could yield dicarboxylic acids. rsc.org In such a mechanism, the initial oxidation to the ketone, 1,4-dimethylcyclohexanone, would be followed by oxidative cleavage of a C-C bond adjacent to the carbonyl group. This process would likely result in a mixture of dicarboxylic acid products. The presence of the methyl groups would influence the position of the ring opening.

Catalytic Oxidation Mechanisms

Modern synthetic chemistry increasingly relies on catalytic oxidation methods, which offer milder reaction conditions and improved selectivity. While specific research on the catalytic oxidation of this compound is not extensively documented, general principles from related systems can be applied.

For instance, catalytic systems involving transition metals like ruthenium or gold-palladium nanoparticles have been shown to be effective for the oxidation of various alcohols. frontiersin.orgcardiff.ac.uk These catalytic cycles often involve the formation of a metal-alkoxide intermediate, followed by a β-hydride elimination step to yield the ketone and a reduced metal hydride species. The catalyst is then regenerated by a terminal oxidant, such as molecular oxygen or hydrogen peroxide.

The steric hindrance imposed by the two methyl groups in this compound would likely play a significant role in the efficiency of such catalytic systems, potentially influencing the binding of the alcohol to the catalytic center. researchgate.net

Advanced Analytical Methodologies in 1,4 Dimethylcyclohexanol Research

Chromatographic Techniques for Separation and Purity

Gas Chromatography (GC) for Mixture Analysis and Purity Assessment

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like 1,4-Dimethylcyclohexanol. It is widely used to assess the purity of a sample and to determine the relative composition of its isomeric forms (cis and trans). libretexts.org In a typical GC analysis, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary liquid or solid phase within the column. chromatographyonline.com

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a methyl silicone or phenyl-methylpolysiloxane stationary phase, is often employed. kelid1.ir A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds. The instrument's oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The resulting chromatogram displays peaks corresponding to each separated component. The purity of the this compound sample is determined by calculating the area of its corresponding peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). libretexts.org

Interactive Data Table: Typical GC Parameters for Purity Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | Fused Silica Capillary Column (e.g., 5% Phenyl Methylpolysiloxane) |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50-70 °C, ramp at 10 °C/min to 200-250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260 °C |

Chiral Gas Chromatography for Enantiomeric Excess Determination

Since this compound possesses chiral centers (in its cis isomer), it can exist as a pair of enantiomers. Chiral Gas Chromatography is a specialized technique used to separate these non-superimposable mirror images. gcms.cz This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer. nih.govresearchgate.net

The most common CSPs for this purpose are derivatized cyclodextrins. hplc.sk Cyclodextrins are cyclic oligosaccharides that form a chiral cavity. researchgate.net The differential inclusion of the enantiomers into this cavity, based on their three-dimensional structure, leads to different retention times and thus, their separation on the chromatogram. researchgate.net By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (ee) can be precisely determined, which is a critical measure of the stereochemical purity of a sample. The use of GC coupled with other detectors like mass spectrometry can further confirm the identity of the separated enantiomers. uni-muenchen.de

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation and analysis of this compound. chromforum.org Unlike GC, HPLC is suitable for less volatile compounds and operates at ambient temperature. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. mdpi.com

For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC can be utilized.

Reversed-Phase (RP) HPLC: This is the most common mode, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile). The more polar cis and trans isomers can often be separated based on their slight differences in polarity.

Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a small amount of a more polar solvent like isopropanol).

Since this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, detection is often accomplished using a universal detector like a Refractive Index Detector (RID) or by pre-column derivatization. Derivatizing the alcohol with a UV-active agent allows for highly sensitive detection with a standard UV-Vis detector. researchgate.net

Spectroscopic Techniques for Structural Characterization and Quantitative Analysis

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and elucidating the specific arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. weebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: A ¹H NMR spectrum provides information about the different types of protons in the molecule. For this compound, the spectrum would show signals for the methyl protons, the cyclohexane (B81311) ring protons, and the hydroxyl proton. The chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) of these signals help to differentiate between the cis and trans isomers due to their different chemical environments and symmetries.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to symmetry, the number of signals can differ between the cis and trans isomers. For instance, the trans isomer, possessing a higher degree of symmetry, would be expected to show fewer signals than the less symmetric cis isomer. study.com The chemical shifts indicate the type of carbon (e.g., methyl, methylene (B1212753), methine, or quaternary carbon bearing the hydroxyl group).

2D-NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the complete molecular framework. researchgate.netcornell.edu

COSY shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to map out the proton network within the cyclohexane ring.

HSQC correlates directly attached proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. cornell.edunih.gov Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) C-H correlations, confirming the placement of the methyl groups and the hydroxyl group on the cyclohexane ring.

Interactive Data Table: Expected NMR Signals for this compound

| NMR Type | Isomer | Expected Number of Signals | Key Observations |

|---|---|---|---|

| ¹³C NMR | cis-1,4-Dimethylcyclohexanol | 5 | C1 and C4 are non-equivalent; two sets of equivalent ring CH₂ groups. |

| trans-1,4-Dimethylcyclohexanol | 4 | Higher symmetry leads to fewer signals; two equivalent methyl groups, two equivalent sets of ring CH₂ groups. | |

| ¹H NMR | cis & trans | Multiple signals | Distinct signals for axial and equatorial protons on the ring and methyl groups. Chemical shifts and multiplicities differ between isomers. |

Mass Spectrometry (MS) and Coupled Techniques (e.g., GC-MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it provides both separation and identification of components in a mixture. For this compound, electron ionization (EI) is a common method. The high-energy electrons generate a molecular ion (M⁺·), which corresponds to the molecular weight of the compound (128.24 g/mol ). whitman.edu

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org This fragmentation pattern acts as a molecular "fingerprint." For an alcohol like this compound, common fragmentation pathways include:

Loss of Water (M-18): A common fragmentation for alcohols, leading to a peak at m/z 110. libretexts.org

Loss of a Methyl Group (M-15): Cleavage of a methyl group results in a peak at m/z 113.

Alpha-Cleavage: Breakage of the C-C bond adjacent to the oxygen atom. Loss of the C4-methyl group can lead to a stable oxonium ion. miamioh.edu

Ring Fragmentation: The cyclohexane ring itself can fragment, leading to a series of peaks corresponding to the loss of ethylene (B1197577) (M-28) or other small hydrocarbon fragments. whitman.edu

Analysis of these fragments allows for the confirmation of the molecular weight and provides strong evidence for the structure of the molecule, including the positions of the methyl and hydroxyl groups. whitman.edulibretexts.org

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 128 | [C₈H₁₆O]⁺· | Molecular Ion (M⁺·) |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - H₂O]⁺· | Dehydration (loss of water) |

| 95 | [M - H₂O - CH₃]⁺ | Loss of water followed by loss of a methyl radical |

| 71 | [C₅H₁₁]⁺ | Ring fragmentation and loss of C₃H₅O |

| 58 | [C₃H₆O]⁺· | Alpha-cleavage and rearrangement |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. nih.govpaint.org These methods probe the vibrational modes of molecules, offering a unique "fingerprint" that is highly sensitive to the molecule's functional groups and three-dimensional arrangement (conformation). paint.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the most prominent feature is the hydroxyl (-OH) group, which gives rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations, often broadened by hydrogen bonding. The C-O stretching vibration of the tertiary alcohol typically appears as a strong band between 1100 and 1200 cm⁻¹. Additionally, the saturated cyclohexane ring and methyl groups produce characteristic C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower frequencies. nist.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov While the -OH stretch is typically a weak signal in Raman spectra, the C-C backbone of the cyclohexane ring and C-H symmetric stretching and bending modes produce strong Raman signals. nih.gov This makes Raman spectroscopy particularly useful for studying the carbon skeleton of the molecule.

Together, IR and Raman spectroscopy are instrumental in conformational analysis. This compound exists as cis and trans stereoisomers, and each can adopt different chair conformations. The orientation of the methyl and hydroxyl groups (axial vs. equatorial) influences the molecule's symmetry and vibrational frequencies. researchgate.net Subtle shifts in the vibrational frequencies of C-C, C-O, and C-H bonds can be correlated with specific conformations. researchgate.net By comparing experimental spectra with theoretical calculations for different possible conformers, researchers can determine the most stable conformations and the energy differences between them. nih.govresearchgate.net For instance, the C-O stretching frequency is known to be sensitive to its axial or equatorial position on a cyclohexane ring.

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Primary Spectroscopy |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | IR (Strong, Broad) |

| C-H Stretch | Methyl (-CH₃) & Cyclohexane (-CH₂-) | 2850 - 2960 | IR & Raman (Strong) |

| C-O Stretch | Tertiary Alcohol (C-OH) | 1100 - 1200 | IR (Strong) |

| C-C Stretch | Cyclohexane Ring | 800 - 1200 | Raman (Strong) |

Chemical Derivatization Strategies for Enhanced Analytical Performance

For analytical techniques such as gas chromatography (GC), the direct analysis of this compound can be challenging due to its polarity and potential for thermal degradation. colostate.eduresearchgate.net The presence of the polar hydroxyl group can lead to poor peak shape (tailing) and adsorption on the GC column, resulting in reduced accuracy and sensitivity. gcms.cz Chemical derivatization is a strategy used to chemically modify the analyte to improve its chromatographic properties. semanticscholar.org This process transforms the polar -OH group into a less polar, more volatile, and more thermally stable functional group. colostate.edumdpi.com

The primary goal of derivatizing this compound is to mask the active hydrogen of the hydroxyl group. gcms.cz This modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and making it more suitable for GC analysis. colostate.edu Enhanced volatility allows for elution at lower temperatures, minimizing the risk of on-column degradation. mdpi.com Furthermore, derivatization often leads to sharper, more symmetrical chromatographic peaks, which improves resolution and enhances detection sensitivity. gcms.cz

Common Derivatization Strategies:

Silylation: This is one of the most common methods for derivatizing alcohols. colostate.edu It involves reacting the hydroxyl group with a silylating reagent to form a trimethylsilyl (B98337) (TMS) ether. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.comnih.gov The resulting TMS derivative of this compound is significantly more volatile and less polar than the parent compound. gcms.cz

Acylation: This strategy involves the conversion of the hydroxyl group into an ester. gcms.cz Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the alcohol to form a trifluoroacetyl ester. The introduction of fluorine atoms in the derivative can significantly enhance the response of an electron capture detector (ECD), making this an excellent choice for trace-level analysis. colostate.edu

These derivatization reactions are typically straightforward and can be performed on small sample volumes prior to injection into the GC system. researchgate.net The choice of reagent depends on the specific analytical requirements, such as the desired level of sensitivity and the type of detector being used. gcms.cznih.gov

Table 2: Common Derivatization Reagents for this compound

| Derivatization Method | Reagent | Abbreviation | Derivative Formed | Analytical Enhancement |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | Increased volatility, improved thermal stability, better peak shape. sigmaaldrich.comnih.gov |

| Acylation | Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl Ester | Increased volatility, enhanced detectability with Electron Capture Detector (ECD). colostate.edugcms.cz |

| Alkylation | Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl Ether | Creates a derivative with high electron affinity, ideal for sensitive ECD detection. colostate.edu |

Computational and Theoretical Investigations of 1,4 Dimethylcyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic landscape of molecules. These methods allow for the detailed investigation of geometric parameters, reaction pathways, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiling

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and relative energies of different isomers and conformers of a molecule. For 1,4-dimethylcyclohexanol, DFT calculations can predict the most stable arrangements of the methyl and hydroxyl groups on the cyclohexane (B81311) ring.

The two stereoisomers of this compound are cis and trans. In the cis isomer, both the methyl and hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. For each isomer, the cyclohexane ring can exist in two primary chair conformations that interconvert via a ring-flip process. DFT calculations can quantify the energy differences between these conformers.

Cis-1,4-Dimethylcyclohexanol: In the cis isomer, one substituent is in an axial position and the other in an equatorial position. A ring-flip converts the axial substituent to equatorial and vice versa. Due to the larger steric bulk of the methyl group compared to the hydroxyl group, the conformer with the methyl group in the equatorial position and the hydroxyl group in the axial position is predicted to be more stable. This is because placing a larger group in the axial position leads to greater 1,3-diaxial interactions, which are repulsive steric interactions with the other axial hydrogens on the same side of the ring.

Trans-1,4-Dimethylcyclohexanol: For the trans isomer, one chair conformation has both the methyl and hydroxyl groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions for both bulky substituents. The diaxial conformer would experience substantial steric strain, making it energetically unfavorable.

The relative energies of these conformers can be calculated with high accuracy using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G* or larger). These calculations would provide a quantitative energy profile of the conformational landscape.

| Isomer | Conformation | Substituent Positions | Relative Stability |

| cis | Chair 1 | 1-CH₃ (eq), 4-OH (ax) | More Stable |

| cis | Chair 2 | 1-CH₃ (ax), 4-OH (eq) | Less Stable |

| trans | Chair 1 | 1-CH₃ (eq), 4-OH (eq) | Much More Stable |

| trans | Chair 2 | 1-CH₃ (ax), 4-OH (ax) | Much Less Stable |

| This is an interactive data table based on established principles of conformational analysis. Specific energy values would require dedicated DFT calculations for this compound. |

Transition State Localization and Reaction Mechanism Simulation

DFT calculations are also pivotal in studying reaction mechanisms by locating transition states and mapping the potential energy surface of a reaction. A common reaction for alcohols like this compound is acid-catalyzed dehydration to form alkenes.

The dehydration of this compound would likely proceed through an E1 mechanism. The reaction pathway would involve: